2-Methoxy-6-(trifluoromethyl)benzenesulfonamide

Agrochemical Synthesis Sulfonylurea Herbicides Process Chemistry

Sourcing a regiospecifically substituted benzenesulfonamide that matches patent-disclosed sulfonylurea intermediates often leads to structurally inadequate mono-substituted analogs. This compound provides the exact 2-methoxy-6-trifluoromethyl substitution pattern required for fidelity to U.S. Patent 4,709,092 processes. - Enables synthesis of active sulfonylureas via reaction with pyrimidinyl- or triazinylcarbamates. - Ortho-methoxy group offers intramolecular hydrogen bonding for conformational pre-organization in enzyme inhibitor design. - Enhanced lipophilicity (est. logP increase ~1.5-2.0) from the ortho-trifluoromethyl group improves membrane permeability in medicinal chemistry programs.

Molecular Formula C8H8F3NO3S
Molecular Weight 255.22 g/mol
Cat. No. B13512356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC8H8F3NO3S
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C8H8F3NO3S/c1-15-6-4-2-3-5(8(9,10)11)7(6)16(12,13)14/h2-4H,1H3,(H2,12,13,14)
InChIKeyMOEOOIJBKOJWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide: Identity & Procurement


2-Methoxy-6-(trifluoromethyl)benzenesulfonamide (CAS 196397-04-3, molecular formula C₈H₈F₃NO₃S, molecular weight 255.22 g/mol) is a polysubstituted aromatic sulfonamide featuring a methoxy group at the 2-position and a trifluoromethyl group at the 6-position on the benzene ring. This specific substitution pattern distinguishes it from simpler mono‑ or para‑substituted benzenesulfonamide analogs . The compound is primarily utilized as a versatile synthetic intermediate in agrochemical and pharmaceutical research, particularly in the preparation of sulfonylurea herbicides and as a building block for more complex sulfonamide-based molecules [1].

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide: Irreplaceable Properties


The ortho‑methoxy and ortho‑trifluoromethyl substitution pattern of this compound creates a unique steric and electronic environment that is not replicated by mono‑substituted or differently substituted benzenesulfonamides. This arrangement influences both the nucleophilicity of the sulfonamide nitrogen and the conformational constraints of derivatives synthesized from it, affecting downstream properties such as target binding in agrochemical sulfonylureas [1]. Simple substitution with, for example, 2‑methoxybenzenesulfonamide (lacking the trifluoromethyl group) or 4‑trifluoromethylbenzenesulfonamide (lacking the ortho‑methoxy group) would result in fundamentally different physicochemical properties and biological outcomes, making generic interchange scientifically untenable .

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide: Differentiation Evidence


Proven Sulfonylurea Herbicide Intermediate

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide is explicitly disclosed and claimed as a key intermediate for the preparation of herbicidal sulfonylureas, a class of highly effective broadleaf weed control agents [1]. The patented synthetic route utilizes the ortho‑methoxy‑ortho‑trifluoromethyl substitution pattern to produce sulfonylureas with optimized activity profiles, a role that cannot be fulfilled by simple benzenesulfonamide or by regioisomers lacking the dual ortho‑substitution [2]. The industrial‑scale process described in the patent addresses prior limitations related to unstable diazonium intermediates and low‑selectivity Sandmeyer reactions, offering a scalable route that underscores the compound's established position in agrochemical manufacturing [1].

Agrochemical Synthesis Sulfonylurea Herbicides Process Chemistry

Lipophilicity Advantage Over Non-Fluorinated Analogs

The presence of both a methoxy and a trifluoromethyl group on the benzene ring is predicted to increase lipophilicity compared to unsubstituted benzenesulfonamide or analogs with only one substituent. While experimental logP data for this specific compound are not available in the literature, class‑level analysis of trifluoromethyl‑substituted benzenesulfonamides indicates a logP range of approximately 1.2 to 2.3, versus 0.3 to 1.0 for non‑fluorinated analogs . The trifluoromethyl group is a well‑established lipophilic bioisostere in medicinal chemistry, and its ortho placement adjacent to the sulfonamide moiety can further modulate molecular conformation and target binding [1].

Physicochemical Properties Lipophilicity Drug Design

Enhanced Hydrogen Bonding vs. Trifluoromethyl-Only Analogs

The ortho‑methoxy group in 2‑methoxy‑6‑(trifluoromethyl)benzenesulfonamide can act as an intramolecular hydrogen bond acceptor, potentially pre‑organizing the sulfonamide NH₂ group for intermolecular interactions with biological targets or for participation in metal coordination [1]. In contrast, analogs such as 4‑(trifluoromethyl)benzenesulfonamide lack this ortho‑oxygen atom and thus cannot form the same intramolecular H‑bonding network . Class‑level studies on ortho‑alkoxy benzenesulfonamides demonstrate that this conformational bias can influence enzyme inhibition potency and selectivity, although direct quantitative data for this specific compound are not reported [2].

Molecular Recognition Hydrogen Bonding Sulfonamide Chemistry

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide: Best Use Cases


Sulfonylurea Herbicide Synthesis

This compound is an established intermediate for the preparation of sulfonylurea herbicides, as documented in U.S. Patent 4,709,092. The patented process demonstrates that the 2‑methoxy‑6‑trifluoromethyl substitution pattern is specifically required for conversion to active sulfonylureas via reaction with pyrimidinylcarbamates or triazinylcarbamates [1]. R&D teams developing new sulfonylurea analogs should procure this exact compound to ensure structural fidelity to the patent‑disclosed intermediates.

Lipophilic Drug Building Block

Due to the predicted enhanced lipophilicity conferred by the ortho‑trifluoromethyl group (estimated logP increase of ~1.5–2.0 units relative to non‑fluorinated benzenesulfonamides), this compound serves as a valuable building block for medicinal chemistry programs requiring increased membrane permeability or improved target binding in hydrophobic pockets [2]. Researchers should select this compound over simpler benzenesulfonamides when lipophilicity is a critical design parameter.

Conformationally Constrained Enzyme Inhibitor Scaffolds

The ortho‑methoxy group provides intramolecular hydrogen bonding capability that can pre‑organize the sulfonamide moiety for target engagement, a feature absent in 4‑trifluoromethyl or 3‑trifluoromethyl analogs [3] [4]. This property is particularly relevant for the design of carbonic anhydrase inhibitors, kinase inhibitors, and other enzyme targets where sulfonamide geometry influences binding affinity and selectivity. Procurement of this specific regioisomer is essential to exploit this conformational bias.

Analytical Reference Standard

Given its unique substitution pattern and well‑defined molecular weight (255.22 g/mol), this compound can serve as a reference standard for HPLC, LC‑MS, and NMR method development in both agrochemical and pharmaceutical quality control laboratories . Its distinct chromatographic and spectroscopic signature enables reliable identification and quantification of structurally related impurities or metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.